5-Ethyl-1,2-oxazol-3-amine

Description

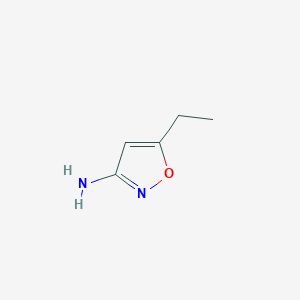

5-Ethyl-1,2-oxazol-3-amine (CAS: 19754-80-4) is an oxazole derivative with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol. It features an ethyl group at the 5-position and an amine group at the 3-position of the 1,2-oxazole ring . This compound is commercially available with a purity of 95% (MFCD00955701) and is utilized in pharmaceutical and materials research due to its versatile reactivity and hydrogen-bonding capabilities .

Properties

IUPAC Name |

5-ethyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-4-3-5(6)7-8-4/h3H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRPZCXQEPGTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408249 | |

| Record name | 5-ethyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19754-80-4 | |

| Record name | 5-ethyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

5-Ethyl-1,2-oxazol-3-amine is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities. The primary targets of oxazole derivatives are often enzymes and receptors in the body, with the specific target varying depending on the substitution pattern in the oxazole derivatives.

Mode of Action

Oxazole derivatives are known to interact with their targets through non-covalent interactions. The presence of hetero atoms in the oxazole ring can impart preferential specificities in their biological responses.

Biochemical Pathways

Oxazole derivatives have been reported to influence a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities. These activities suggest that oxazole derivatives may affect a wide range of biochemical pathways.

Biochemical Analysis

Biochemical Properties

5-Ethyl-1,2-oxazol-3-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response. Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. For instance, it has been shown to interact with tyrosine kinases, which are crucial for signal transduction in cells. These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by modulating the expression of genes involved in cell cycle regulation. Additionally, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux. These cellular effects underscore the compound’s potential in cancer therapy and metabolic disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound inhibits cyclooxygenase by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces inflammation and pain. Additionally, this compound can activate certain receptors, leading to changes in gene expression and cellular responses. These molecular interactions provide insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under physiological conditions, but it can degrade over time, leading to the formation of metabolites. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. These findings are crucial for determining the compound’s suitability for therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit enzymes involved in the arachidonic acid pathway, leading to reduced production of inflammatory mediators. Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes. These interactions provide insights into the compound’s potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, facilitating its entry into cells. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, this compound can modulate gene expression by interacting with transcription factors. In the mitochondria, it can affect cellular metabolism by interacting with metabolic enzymes. These subcellular localization patterns provide insights into the compound’s diverse biological activities.

Biological Activity

5-Ethyl-1,2-oxazol-3-amine is an organic compound belonging to the oxazole class, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 112.13 g/mol

- CAS Number : 19754-80-4

The oxazole ring contributes significantly to the compound's reactivity and biological activity, making it a subject of various pharmacological studies.

Antimicrobial Activity

Several studies have indicated that compounds with oxazole structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have been synthesized and evaluated for their effectiveness against various bacterial strains.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

These results suggest that this compound possesses promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HCT116 (human colorectal carcinoma) and MCF7 (human breast carcinoma).

These findings indicate that this compound may serve as a lead compound for developing new anticancer agents.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, insights can be drawn from studies on related compounds. For instance, similar oxazole derivatives have been shown to interact with specific enzymes and receptors in biological pathways:

- Enzyme Inhibition : Some oxazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.

- Receptor Modulation : The binding affinity of these compounds to various receptors suggests a potential role in modulating signaling pathways critical for cell growth and survival.

Study on Antimicrobial Properties

In a comparative study involving several oxazole derivatives, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The study demonstrated that modifications in the oxazole structure could enhance antibacterial activity:

"Compounds with varied substituents on the oxazole ring exhibited different levels of activity against tested strains, highlighting the importance of structural variations" .

Study on Anticancer Effects

A recent study focused on the anticancer properties of various oxazole derivatives found that those containing an ethyl group exhibited enhanced activity compared to their methyl counterparts:

"The introduction of an ethyl substituent significantly improved the antiproliferative effects against HCT116 cells" .

Comparison with Similar Compounds

Heterocyclic Core Variations

- Oxazole vs. Oxadiazole :

- This compound contains a five-membered oxazole ring (one oxygen and one nitrogen atom). The oxazole ring is moderately electron-rich, enabling nucleophilic reactions at the amine group .

- 5-Ethyl-1,2,4-oxadiazol-3-amine () features a 1,2,4-oxadiazole ring with two nitrogen atoms. This structure is more electron-deficient, increasing thermal stability but reducing reactivity compared to oxazoles .

Substituent Effects

- Alkyl vs. Aryl Groups :

- The ethyl group in this compound contributes to moderate lipophilicity , making it suitable for membrane permeability in drug design.

- In contrast, 5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine () has a difluorophenyl group , enhancing electronegativity and binding affinity to hydrophobic pockets in enzymes or receptors .

- N,5-Dimethyl-1,2-oxazol-3-amine hydrochloride () shows reduced lipophilicity due to the smaller methyl group, but its hydrochloride salt improves aqueous solubility .

Hydrogen-Bonding and Crystallinity

- The amine group in this compound acts as both a hydrogen-bond donor and acceptor, facilitating crystal packing and stable coordination complexes (e.g., Schiff bases in ) .

- 1,2,5-Oxadiazol-3-amine derivatives () exhibit distinct H-bonding patterns due to their electron-deficient cores, often forming stronger interactions with electron-rich partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.